

# The Role of CD38 in Hematopoietic Stem Cell Function: A Technical Guide

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## Introduction

CD38, a transmembrane glycoprotein, is a multifunctional protein that acts as a receptor, an adhesion molecule, and a NADase ectoenzyme. In the context of hematopoiesis, CD38 is a well-established marker for hematopoietic progenitor cells, and its absence is a key characteristic of primitive, long-term repopulating hematopoietic stem cells (HSCs). This technical guide provides an in-depth overview of the effects of CD38 on HSCs, with a focus on its role in promoting dormancy and its implications for ex vivo HSC expansion and therapeutic applications.

## Quantitative Data on CD38's Impact on Hematopoietic Stem Cells

The following tables summarize key quantitative data from studies investigating the role of CD38 in HSC function, particularly the effects of CD38 inhibition on HSC maintenance and engraftment.

Table 1: Effect of CD38 Inhibitor (78c) on Human HSC Maintenance Ex Vivo

Parameter	Control (DMSO)	CD38 Inhibitor (78c)	Fold Change	Reference
Percentage of Phenotypic HSCs	Baseline	2-fold increase	2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Proportion of CD34+ cells in G0/G1	Baseline	2.6-fold increase	2.6	<a href="#">[1]</a>
HSCs with Long-Term Engraftment Potential (Frequency)	Baseline	9-fold increase	9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
HSCs with Long-Term Engraftment Potential (Numbers)	Baseline	38-fold increase	38	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Surface Marker Expression on Murine Hematopoietic Stem and Progenitor Cells

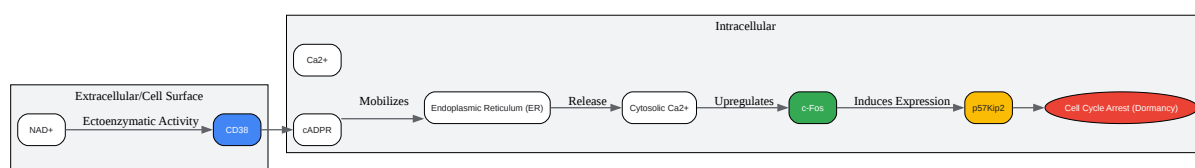
Cell Population	Surface Markers	% CD38 Positive	Reference
Long-Term HSCs (LT-HSCs)	Lin <sup>-</sup> c-Kit <sup>+</sup> Sca-1 <sup>+</sup> (LSK)CD48 <sup>-</sup> CD150 <sup>+</sup> CD34 <sup>-</sup> CD201 <sup>+</sup>	36.6 ± 2.5%	[4]
HSCs	LSK CD48 <sup>-</sup> CD150 <sup>+</sup>	12.4 ± 0.7%	[4]
Multipotent Progenitors 2 (MPP2)	LSK CD48 <sup>+</sup> CD150 <sup>+</sup>	15.3 ± 1.8%	[4]
Short-Term HSCs (ST-HSCs)	LSK CD48 <sup>-</sup> CD150 <sup>-</sup>	Not Expressed	[4]
Multipotent Progenitors 3/4 (MPP3/4)	LSK CD48 <sup>+</sup> CD150 <sup>-</sup>	Not Expressed	[4]

## Signaling Pathways and Mechanisms

CD38 plays a crucial role in maintaining HSC dormancy through a distinct signaling pathway. This pathway is initiated by the enzymatic activity of CD38, which converts NAD<sup>+</sup> to cyclic ADP-ribose (cADPR).

### CD38-Mediated HSC Dormancy Pathway

The following diagram illustrates the signaling cascade through which CD38 promotes HSC dormancy.



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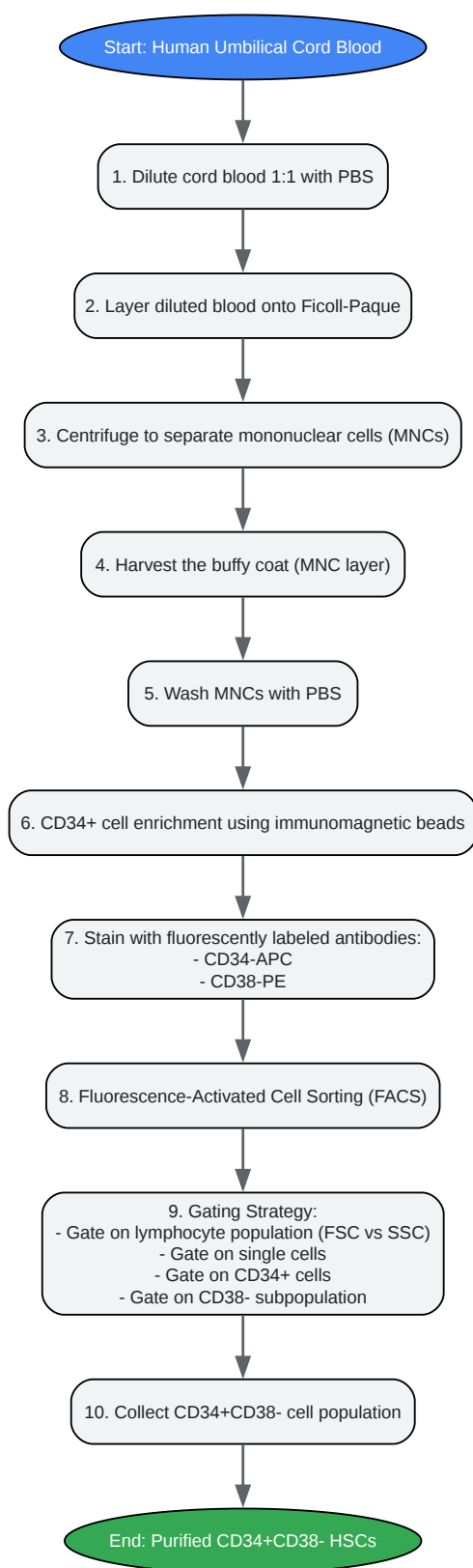
Caption: CD38/cADPR/Ca<sup>2+</sup>/c-Fos/p57Kip2 signaling pathway maintaining HSC dormancy.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of CD38 in hematopoietic stem cells.

### Protocol 1: Isolation of CD34<sup>+</sup>CD38<sup>-</sup> Hematopoietic Stem Cells from Human Cord Blood

This protocol outlines the steps for enriching the primitive HSC population from human umbilical cord blood using fluorescence-activated cell sorting (FACS).[5]



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Caption: Workflow for the isolation of CD34+CD38- HSCs from cord blood.

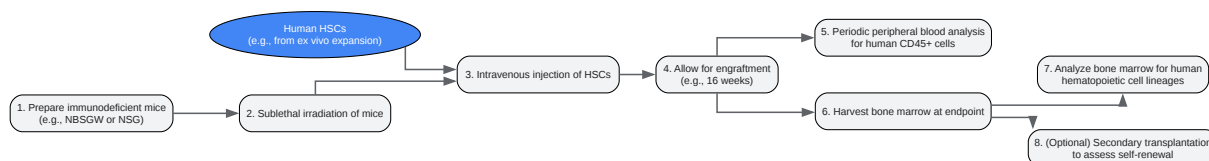
## Protocol 2: Ex Vivo Expansion of Human HSCs with a CD38 Inhibitor

This protocol describes the culture conditions for expanding human HSCs while maintaining their primitive state using the small molecule CD38 inhibitor, 78c.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Cell Source: Mobilized peripheral blood CD34+ cells.
- Culture Medium: Serum-free expansion medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L).
- Treatment Groups:
  - Control Group: Culture medium with DMSO (vehicle control).
  - Treatment Group: Culture medium with 78c (CD38 inhibitor).
- Culture Conditions:
  - Plate cells at a density of  $1 \times 10^5$  cells/mL.
  - Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Culture for 7 days.
- Analysis:
  - Phenotypic Analysis: Use flow cytometry to determine the percentage of HSCs (e.g., CD34+CD38-CD90+CD45RA-).
  - Cell Cycle Analysis: Perform BrdU incorporation assays to assess the proportion of cells in different phases of the cell cycle.
  - Functional Assays: Conduct in vitro colony-forming unit (CFU) assays and in vivo transplantation assays to evaluate stem cell function.

## Protocol 3: In Vivo Hematopoietic Stem Cell Engraftment Assay

This protocol details the procedure for assessing the long-term repopulating ability of human HSCs in an immunodeficient mouse model.[1][2][3][6]



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Caption: Experimental workflow for in vivo human HSC engraftment assay.

## Conclusion

CD38 is a critical regulator of hematopoietic stem cell dormancy. While its presence on progenitor cells makes it a valuable marker for negative selection of primitive HSCs, its enzymatic activity actively promotes a quiescent state. Inhibition of CD38 has emerged as a promising strategy to enhance the maintenance of functional HSCs during ex vivo culture, with significant potential for improving the efficacy of HSC-based therapies, including gene therapy and transplantation. Further research into the downstream effectors of the CD38 signaling pathway may unveil novel targets for manipulating HSC fate for clinical benefit.

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